

Technical Support Center: MOG35-55 Peptide-Induced EAE Experiments

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Compound of Interest

Compound Name: M133 peptide

Cat. No.: B15609843

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A Note on Terminology: The user query specified "**M133 peptide**." Following a comprehensive search, no established myelin peptide with this designation for EAE induction was identified. It is highly probable that this was a typographical error and the intended peptide was the widely used Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55). This document will, therefore, focus on troubleshooting inconsistent results in EAE experiments induced with MOG35-55.

This guide is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during the induction of Experimental Autoimmune Encephalomyelitis (EAE) using the MOG35-55 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the expected clinical course of MOG35-55 induced EAE in C57BL/6 mice?

A1: In C57BL/6 mice, MOG35-55 peptide typically induces a chronic progressive EAE. The disease onset is generally observed between 9 to 14 days post-immunization.^[1] Clinical signs usually begin with a limp tail, progressing to hind limb weakness and paralysis. The severity of the disease typically peaks around day 16-18 post-immunization, followed by a chronic phase with persistent neurological deficits.^{[2][3]}

Q2: What are the key immunological features of MOG35-55 induced EAE?

A2: The MOG35-55 peptide is a dominant epitope for MHC class II molecules and primarily induces a CD4+ T cell-mediated autoimmune response.^{[4][5]} The pathogenesis is largely

driven by Th1 and Th17 cells that infiltrate the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage.[6] This model is particularly suited for evaluating therapies that target T-cell modulation.[4]

Q3: How does the MOG35-55 peptide-induced EAE model differ from EAE induced with the full-length MOG protein?

A3: While both can induce EAE, there are key differences in the underlying immunology. The MOG35-55 peptide model is predominantly T-cell mediated.[4] In contrast, EAE induced by the full-length MOG protein (e.g., MOG1-125) also involves a significant B-cell and antibody response, as the protein contains conformational epitopes recognized by B-cell receptors.[4][7][8] Consequently, therapies targeting B-cells may show efficacy in the MOG protein model but can be ineffective or even worsen disease in the MOG35-55 peptide model.[4][7]

Troubleshooting Guide

Q4: My EAE induction is failing or the incidence is very low. What are the common causes?

A4: Failure to induce EAE or low disease incidence are common problems. Here are several factors to investigate:

- Reagent Quality and Storage:
 - MOG35-55 Peptide: Ensure the peptide has been correctly synthesized, purified, and stored. Improper storage can lead to degradation. It's advisable to use a reputable supplier.
 - Pertussis Toxin (PTx): PTx is crucial for breaking the blood-brain barrier, allowing immune cells to enter the CNS. However, PTx batches can vary significantly in potency, which is a major cause of inconsistent EAE induction.[2][3] It is critical to titrate each new batch of PTx to determine the optimal dose.
 - Complete Freund's Adjuvant (CFA): Use CFA containing Mycobacterium tuberculosis (strain H37Ra) to ensure a strong inflammatory response.
- Emulsion Preparation:

- The emulsion of MOG35-55 in CFA must be stable. An improper emulsion will not provide the sustained release of the antigen needed for a robust immune response. A stable emulsion should not separate and will form a single white drop when placed in water.
- Animal-Related Factors:
 - Mouse Strain: C57BL/6 mice are a susceptible strain for MOG35-55 induced EAE, but substrains can vary in their susceptibility. Ensure you are using the correct and a genetically consistent mouse strain.
 - Age and Sex: Typically, female mice aged 8-12 weeks are used. Older mice may be less susceptible.
 - Animal Health and Environment: Stressed or unhealthy animals may not mount an effective immune response. Ensure the animals are housed in a clean, stress-free environment.[\[3\]](#)

Q5: The severity of EAE is highly variable between experiments and even within the same experimental group. What can I do to improve consistency?

A5: Variability is a known challenge in the EAE model. To improve consistency:

- Standardize Your Protocol: Meticulously follow a standardized protocol for every experiment. [\[2\]](#) This includes the dose and timing of all injections, the location of subcutaneous injections, and the method of emulsion preparation.
- PTx Potency: As mentioned above, this is a critical factor. Always validate the potency of new PTx batches.[\[2\]](#)[\[3\]](#)
- Immunization Technique: Ensure consistent subcutaneous administration of the MOG/CFA emulsion. Injections should be given at the flank or base of the tail.
- Blinded Scoring: To avoid bias, clinical scoring should be performed by an individual who is blinded to the experimental groups.
- Homogenize Experimental Groups: Distribute mice of the same age and from the same litters across different experimental groups whenever possible.

Data Presentation

Table 1: Example of Clinical Scoring in MOG35-55 Induced EAE in C57BL/6 Mice

Parameter	Vehicle Control Group	Treatment Group X
Disease Incidence	90-100%	Varies with treatment efficacy
Mean Day of Onset	10.5 ± 1.08 days	Varies with treatment efficacy
Mean Peak Score	2.5 - 3.5	Varies with treatment efficacy
Mean Score at Day 20	2.0 - 3.0	Varies with treatment efficacy

Note: These are representative values. Actual results will vary depending on the specific protocol and laboratory conditions.

Table 2: Standard EAE Clinical Scoring Scale

Score	Clinical Signs
0	No clinical signs
1	Limp tail
2	Hind limb weakness
3	Complete hind limb paralysis
4	Hind limb paralysis and forelimb weakness
5	Moribund or dead

Experimental Protocols

Detailed Protocol for MOG35-55-Induced EAE in C57BL/6 Mice

This protocol is a compilation of best practices and should be adapted and optimized for specific laboratory conditions.

Materials:

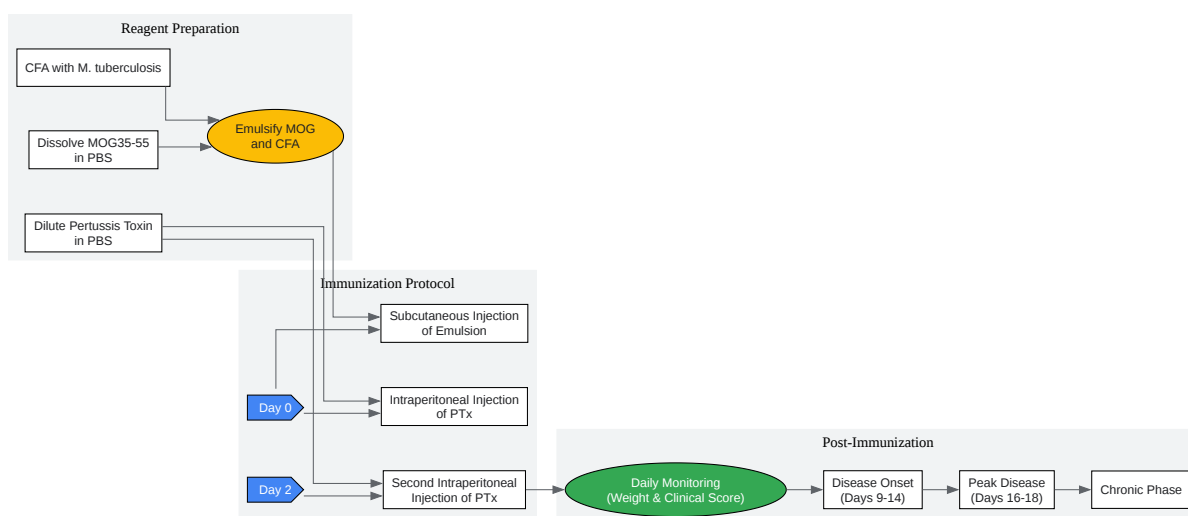
- MOG35-55 peptide (synthesis grade)
- Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)
- Pertussis Toxin (PTx)
- Sterile Phosphate Buffered Saline (PBS)
- 8-12 week old female C57BL/6 mice

Procedure:

- Preparation of MOG35-55/CFA Emulsion (Day 0):
 - Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
 - In a sterile glass syringe, draw up an equal volume of the MOG35-55 solution and CFA.
 - Connect the syringe to another syringe with a luer lock connector and emulsify by passing the mixture back and forth for at least 20 minutes until a thick, white emulsion is formed.
 - Test the emulsion by dropping a small amount into a beaker of water. A stable emulsion will form a single, cohesive drop.
- Immunization (Day 0):
 - Anesthetize the mice.
 - Inject 100 μ L of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank (total of 200 μ L per mouse). This delivers a total of 200 μ g of MOG35-55 peptide.
 - Administer 200-300 ng of PTx intraperitoneally (i.p.) in 100 μ L of PBS.
- Second PTx Injection (Day 2):
 - Administer a second dose of 200-300 ng of PTx i.p. in 100 μ L of PBS.
- Clinical Monitoring:

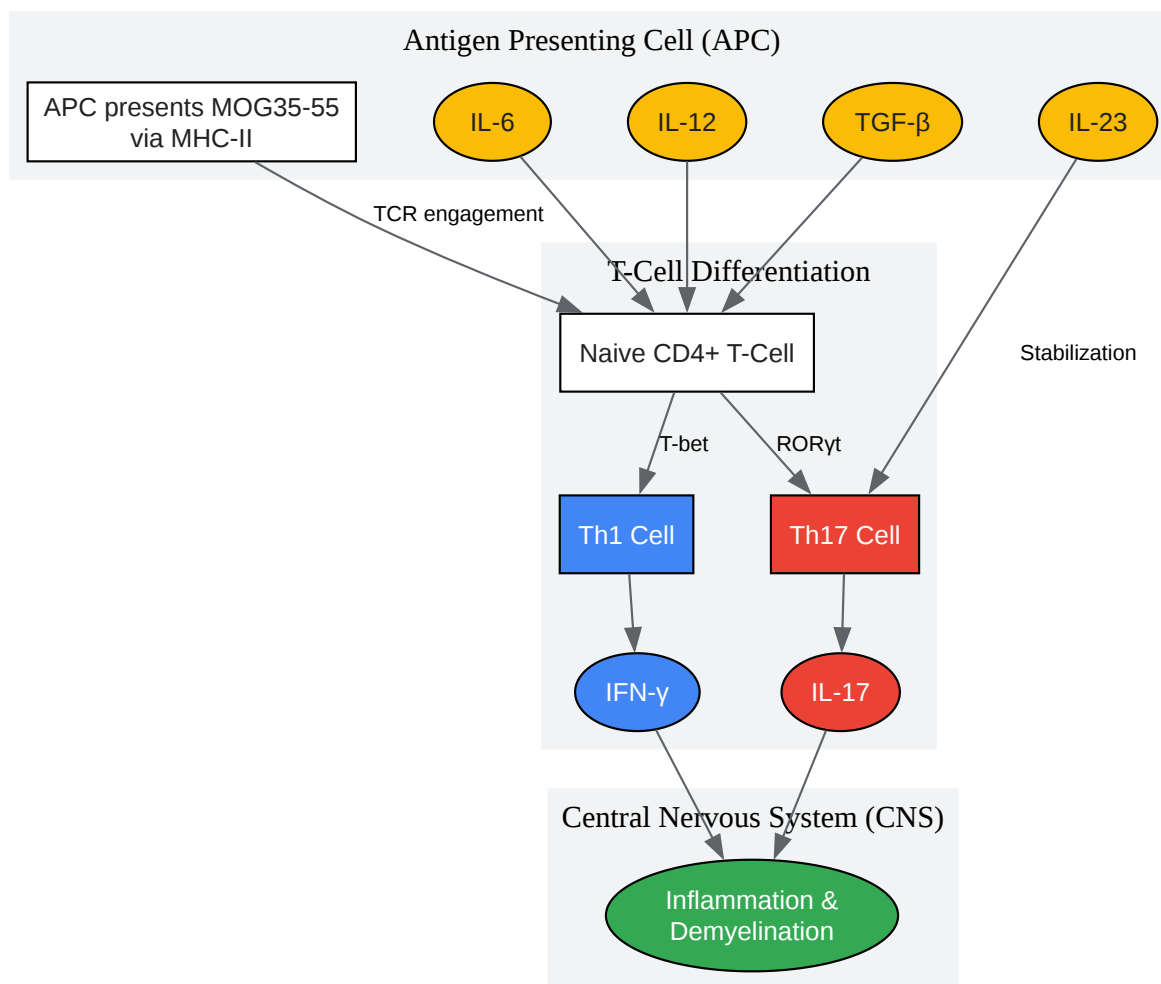
- Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
- Weigh the mice and score their clinical signs according to the scale in Table 2.
- Provide easy access to food and water for mice with severe paralysis.

Visualizations



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Caption: Workflow for MOG35-55 induced EAE in C57BL/6 mice.



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Caption: Key signaling pathways in Th1 and Th17 differentiation in EAE.

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